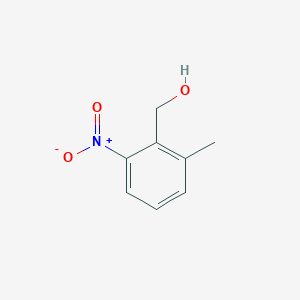

(2-Methyl-6-nitrophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-6-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-3-2-4-8(9(11)12)7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUYFMADDYMHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480346 | |

| Record name | (2-Methyl-6-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54915-41-2 | |

| Record name | (2-Methyl-6-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Methyl-6-nitrophenyl)methanol synthesis pathway

An In-Depth Technical Guide to the Synthesis of (2-Methyl-6-nitrophenyl)methanol

Introduction

This compound is a valuable chemical intermediate in organic synthesis. Its bifunctional nature, featuring both a reactive hydroxymethyl group and a synthetically versatile nitro group, makes it a key building block for constructing more complex molecular architectures. It serves as a precursor in the development of various pharmaceutical compounds and is utilized in targeted organic chemistry research.[1] For instance, related isomers are intermediates in the synthesis of ergoline derivatives investigated for the treatment of Parkinson's disease.[2] This guide provides a detailed exploration of the principal synthetic pathway to this compound, focusing on the chemical principles, experimental protocols, and critical parameters that ensure a successful and high-yield synthesis.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, this compound, reveals the most direct and efficient synthetic strategy. The primary disconnection occurs at the C-O bond of the hydroxymethyl group, identifying the carboxylic acid as a robust precursor. This leads to 2-methyl-6-nitrobenzoic acid, a key intermediate. This intermediate, in turn, can be synthesized from commercially available 3-nitro-o-xylene through oxidation.

Caption: Retrosynthetic pathway for this compound.

The central challenge in this synthesis lies in the chemoselective reduction of the carboxylic acid group to a primary alcohol without simultaneously reducing the aromatic nitro group. Standard, highly reactive hydride reagents like lithium aluminum hydride (LiAlH₄) are generally unsuitable for this transformation as they readily reduce both functionalities, leading to the formation of the corresponding aniline derivative.[3][4] Therefore, the selection of a milder, more selective reducing agent is paramount. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are ideal for this purpose due to their electrophilic nature, which favors coordination with the electron-rich carbonyl oxygen of the carboxylic acid over the electron-deficient nitro group.[3][4][5]

Primary Synthesis Pathway: A Two-Step Approach

The most reliable and widely applicable synthesis proceeds in two key steps:

-

Oxidation of 3-nitro-o-xylene to 2-methyl-6-nitrobenzoic acid.

-

Chemoselective reduction of 2-methyl-6-nitrobenzoic acid to this compound.

Step 1: Synthesis of 2-Methyl-6-nitrobenzoic Acid

The precursor, 2-methyl-6-nitrobenzoic acid, is typically prepared via the oxidation of one of the methyl groups of 3-nitro-o-xylene. This transformation can be achieved using various oxidizing agents, with methods involving nitric acid and oxygen under pressure being described in the patent literature.[6]

Caption: Logic diagram for selecting the appropriate reducing agent.

Experimental Protocol: Reduction with Borane-Tetrahydrofuran (BH₃·THF)

The following protocol is a representative procedure for the selective reduction of 2-methyl-6-nitrobenzoic acid.

-

Materials & Setup:

-

2-methyl-6-nitrobenzoic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

-

-

Procedure:

-

Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with 2-methyl-6-nitrobenzoic acid (1.0 eq). The flask is flushed with an inert gas.

-

Dissolution: Anhydrous THF is added to dissolve the starting material completely. The solution is cooled to 0 °C in an ice bath.

-

Addition of Reductant: The 1 M solution of BH₃·THF (approx. 1.5-2.0 eq) is added dropwise to the stirred solution via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, the flask is cooled again to 0 °C. Methanol is added dropwise very carefully to quench the excess BH₃·THF until gas evolution (hydrogen) ceases. Causality: Methanol reacts with unspent borane, converting it to trimethoxyborane, which is safer to handle and easier to remove.

-

Workup: The solvent is removed under reduced pressure. The residue is redissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine. Causality: The bicarbonate wash removes any unreacted acidic starting material and boric acid byproducts.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield the crude this compound.

-

Purification: The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.

-

Data Summary

The efficiency of reduction reactions is highly substrate-dependent. The following table provides an indicative summary of reaction parameters for the selective reduction of nitrobenzoic acids.

| Starting Material | Reducing System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitrobenzoic acid | NaBH₄ / Iodine | THF | 65 | 4 | 90 | [5] |

| m-Nitrobenzoic acid | Diborane (B₂H₆) | THF | RT | - | Good | [4] |

| 2-Methyl-6-nitrobenzoic acid | BH₃·THF | THF | 0 to RT | 4-12 | 85-95 (Typical) | General Method [5] |

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the oxidation of 3-nitro-o-xylene followed by the highly selective reduction of the resulting 2-methyl-6-nitrobenzoic acid. The success of the entire synthesis hinges on the judicious choice of a borane-based reducing agent, which cleanly converts the carboxylic acid to the desired alcohol while leaving the nitro functionality intact. This chemoselective strategy is a cornerstone of modern organic synthesis, allowing for the efficient preparation of versatile building blocks for research and development in the pharmaceutical and chemical industries.

References

-

Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. Google Patents.

-

How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps? Chemistry Stack Exchange.

-

Is reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products? ResearchGate.

-

How to reduce carboxylic group to alcohol with nitro group untouched? ResearchGate.

-

(2-Methyl-3-nitrophenyl)methanol. National Center for Biotechnology Information.

-

This compound. MySkinRecipes.

-

Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. Google Patents.

Sources

- 1. This compound [myskinrecipes.com]

- 2. (2-Methyl-3-nitrophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]

Physicochemical properties of (2-Methyl-6-nitrophenyl)methanol

An In-depth Technical Guide to the Physicochemical Properties of (2-Methyl-6-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the physicochemical properties of this compound, a key chemical intermediate. As a substituted aromatic alcohol, its unique arrangement of methyl, nitro, and hydroxymethyl functional groups dictates its reactivity, solubility, and spectroscopic characteristics. Understanding these core properties is essential for its effective utilization in synthetic chemistry, particularly in the development of novel pharmaceutical agents and other advanced materials.

Core Molecular and Physical Characteristics

This compound, identified by CAS Number 54915-41-2, is an organic compound featuring a benzene ring substituted at positions 1, 2, and 6.[1] The strategic placement of an electron-withdrawing nitro group ortho to both the methyl and hydroxymethyl groups significantly influences the molecule's electronic properties and chemical behavior.

Summary of Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Methyl-6-nitrobenzyl alcohol | [1] |

| CAS Number | 54915-41-2 | [2][3] |

| Molecular Formula | C₈H₉NO₃ | [2][3][4] |

| Molecular Weight | 167.16 g/mol | [2][4][5] |

| Appearance | Solid at room temperature | Inferred |

| Melting Point | Experimentally determined; a sharp melting point is indicative of high purity. | [6][7] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and acetone. | [8][9] |

Structural and Spectroscopic Profile

The precise identification and quality control of this compound rely on a combination of spectroscopic techniques. Each method provides a unique fingerprint based on the molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton. The chemical shifts are influenced by the electronic environment created by the adjacent nitro and methyl groups. Expected signals include a singlet for the benzylic protons (-CH₂OH), a singlet for the methyl protons (-CH₃), a series of multiplets for the three aromatic protons, and a broad singlet for the hydroxyl proton (-OH) which may exchange with deuterated solvents.[10][11]

-

¹³C NMR: The carbon NMR spectrum will reveal eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbons attached to the electron-withdrawing nitro and oxygen groups will be shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[12] The spectrum is characterized by the following absorption bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic & Aliphatic): Signals typically appear between 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic methyl and methylene groups).

-

N-O Stretch (Nitro Group): Two strong, characteristic bands are expected: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (167.16).[13] Common fragmentation pathways may include the loss of a hydroxyl group (-OH), a water molecule (H₂O), or the nitro group (-NO₂).

Experimental Methodologies

The trustworthiness of physicochemical data hinges on robust and validated experimental protocols. The following section details standard procedures for characterizing this compound.

Workflow for Comprehensive Spectroscopic Characterization

The following diagram outlines the logical flow for obtaining a complete spectroscopic profile of the compound.

Caption: Workflow for Spectroscopic Characterization.

Protocol 1: Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Data Acquisition: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Analysis: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow range indicates high purity.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[15]

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra under standard conditions. For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction) and integrate the signals. Assign the chemical shifts based on known values for similar structures and coupling patterns.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy[14]

-

Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption frequencies and correlate them to the functional groups present in the molecule.

Reactivity and Applications in Drug Development

The functional groups of this compound make it a versatile intermediate for synthetic transformations.

Caption: Key Synthetic Transformations.

-

Oxidation of the Hydroxyl Group: The primary alcohol can be oxidized to form 2-methyl-6-nitrobenzaldehyde, a precursor for various heterocyclic compounds.[8]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding (2-amino-6-methylphenyl)methanol. This transformation is fundamental for introducing a key nucleophilic site used in constructing complex pharmaceutical scaffolds.[8][14]

The structural motif of this compound is found within precursors to compounds investigated for various therapeutic applications, including potential treatments for neurodegenerative diseases and as antimicrobial agents.[5][15] Its utility lies in providing a robust framework that can be systematically modified to optimize biological activity and pharmacokinetic properties.

References

- BLD Pharm. This compound | 54915-41-2.

- The Royal Society of Chemistry. Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives.

- PubChem. 2-Methyl-6-nitrophenol | C7H7NO3 | CID 83103.

- Synthonix. (2-methyl-6-nitro-phenyl)methanol - [M86950].

- Vulcanchem. (2-Methyl-5-nitrophenyl)methanol - 22474-47-1.

- NIH. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).

- Biotuva Life Sciences. This compound.

- PubChem. (2-Methyl-4-nitrophenyl)methanol | C8H9NO3 | CID 21345674.

- NIH. (2-Methyl-3-nitrophenyl)methanol - PMC.

- American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Chemsrc. (3-METHYL-2-NITROPHENYL)METHANOL | CAS#:80866-76-8.

- Google Patents. DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol.

- The Royal Society of Chemistry. Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds.

- Sigma-Aldrich. This compound | 54915-41-2.

- India Fine Chemicals. This compound.

- PubChem. 2-Nitrophenol | C6H5NO3 | CID 6947.

- NIH. Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity.

- Benchchem. Spectroscopic Profile of 2-Methyl-5-nitrophenol: A Technical Guide.

- ResearchGate. Synthesis technique of 2-methyl-6-nitroaniline | Request PDF.

- Benchchem. Application Notes: 2-Methyl-5-nitrophenol in Pharmaceutical Research.

- Chinese Journal of Energetic Materials. Synthesis Technique of 2-Methyl-6-nitroaniline.

- Matrix Fine Chemicals. (2-NITROPHENYL)METHANOL | CAS 612-25-9.

- Benchchem. A Spectroscopic Showdown: Unmasking the Isomers of 2-Methyl-5-nitrophenol.

- National Institute of Standards and Technology. Methyl Alcohol - NIST WebBook.

- Sigma-Aldrich. 2-methyl-6-nitrophenol.

Sources

- 1. This compound-India Fine Chemicals [indiafinechemicals.com]

- 2. 54915-41-2|this compound|BLD Pharm [bldpharm.com]

- 3. Synthonix, Inc > Synthons > (2-methyl-6-nitro-phenyl)methanol - [M86950] [synthonix.com]

- 4. This compound – Biotuva Life Sciences [biotuva.com]

- 5. (2-Methyl-3-nitrophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (3-METHYL-2-NITROPHENYL)METHANOL | CAS#:80866-76-8 | Chemsrc [chemsrc.com]

- 7. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (2-Methyl-5-nitrophenyl)methanol (22474-47-1) for sale [vulcanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. rsc.org [rsc.org]

- 12. 2-Methyl-6-nitrophenol | C7H7NO3 | CID 83103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis Technique of 2-Methyl-6-nitroaniline [energetic-materials.org.cn]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Crystal Structure Determination of (2-Methyl-6-nitrophenyl)methanol

Abstract

This technical guide provides a comprehensive, field-proven methodology for determining the single-crystal X-ray structure of (2-Methyl-6-nitrophenyl)methanol. As of the date of this publication, the crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available resources. This document, therefore, serves as a complete roadmap for researchers in crystallography, medicinal chemistry, and materials science to elucidate this novel structure. The guide details a robust synthetic route, a multi-pronged crystallization strategy, and a step-by-step workflow for single-crystal X-ray diffraction (SC-XRD) analysis, from data collection to structure solution, refinement, and deposition. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure the generation of high-quality, publishable crystallographic data.

Introduction: The Rationale for Structural Elucidation

This compound is a substituted toluene derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of a nitro group and a methyl group ortho to the hydroxymethyl substituent suggests interesting intramolecular interactions that could influence its chemical reactivity and solid-state packing. The crystal structure of the related isomer, (2-Methyl-3-nitrophenyl)methanol, has been elucidated and reveals a packing dominated by intermolecular O-H···O hydrogen bonds.[1] Determining the crystal structure of the 2-methyl-6-nitro isomer is crucial for a complete understanding of its structure-property relationships.

A definitive crystal structure provides invaluable information, including:

-

Molecular Conformation: The precise three-dimensional arrangement of the atoms, including the torsion angles of the nitro and hydroxymethyl groups relative to the phenyl ring.

-

Intermolecular Interactions: A detailed map of hydrogen bonds, van der Waals forces, and potential π-π stacking interactions that govern the crystal packing.

-

Solid-State Properties: Insights into physical properties such as melting point, solubility, and stability, which are critical for drug development and materials engineering.

-

Polymorphism Screening: A baseline for identifying and characterizing different crystalline forms (polymorphs) that may exhibit distinct physical properties.

This guide presents a systematic approach to obtaining and analyzing the crystal structure of this compound.

Synthesis and Purification of this compound

A reliable synthesis and rigorous purification are prerequisites for obtaining diffraction-quality crystals. A plausible and efficient synthetic route is the reduction of the corresponding aldehyde, 2-methyl-6-nitrobenzaldehyde.

Proposed Synthetic Workflow

The synthesis is a straightforward reduction of a commercially available or synthetically accessible aldehyde.

Sources

Navigating the Chemical Maze: A Technical Guide to the Structural Isomers of C8H9NO3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C8H9NO3 represents a fascinating collection of structural isomers with a diverse range of chemical properties and biological activities. This guide provides a comprehensive exploration of the key structural isomers of C8H9NO3, with a particular focus on their relevance to pharmaceutical research and development. We will delve into the synthesis, spectroscopic characterization, and pharmacological significance of prominent isomer classes, including aminohydroxybenzoic acids, vanillylamine, and nitrophenylethanols. This document is intended to serve as a valuable resource for researchers and scientists working in drug discovery and medicinal chemistry, offering both foundational knowledge and practical insights into the nuanced world of these important chemical entities.

Introduction: The Significance of Isomerism in Drug Discovery

Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit remarkably different physical, chemical, and biological properties.[1] This principle is of paramount importance in pharmacology, where subtle changes in molecular architecture can lead to profound differences in therapeutic efficacy and toxicity.[2][3] The C8H9NO3 isomers serve as a compelling case study, encompassing compounds with applications ranging from antitubercular agents to key intermediates in the synthesis of complex bioactive molecules. Understanding the unique characteristics of each isomer is crucial for harnessing their full potential in drug development.

Part 1: The Aminohydroxybenzoic Acid Family

This class of isomers features a benzene ring substituted with an amino group, a hydroxyl group, and a carboxylic acid group. The relative positions of these functional groups give rise to several distinct isomers, each with its own unique profile.

4-Amino-2-hydroxybenzoic acid (4-Aminosalicylic Acid, PAS)

4-Aminosalicylic acid, commonly known as PAS, is a well-established antibacterial agent primarily used in the treatment of tuberculosis, particularly multi-drug resistant strains.[4]

Mechanism of Action: PAS is a structural analog of para-aminobenzoic acid (PABA) and exerts its bacteriostatic effect by inhibiting folate synthesis in Mycobacterium tuberculosis.[5][6] It acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the folate pathway, thereby disrupting the synthesis of essential nucleic acid precursors.[4][6]

Synthesis: A common synthetic route to 4-aminosalicylic acid involves the carboxylation of m-aminophenol under pressure, a reaction known as the Kolbe-Schmitt reaction.

Experimental Protocol: Synthesis of 4-Aminosalicylic Acid

-

Reaction Setup: In a high-pressure autoclave, combine m-aminophenol and a solution of potassium bicarbonate.

-

Carboxylation: Pressurize the vessel with carbon dioxide and heat the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is acidified to precipitate the crude 4-aminosalicylic acid.

-

Purification: The crude product is then recrystallized from hot water to yield purified 4-aminosalicylic acid.

3-Amino-4-hydroxybenzoic acid

This isomer is a valuable building block in organic synthesis and has been investigated for its potential biological activities.[7] It is a known metabolite in certain microorganisms, such as Streptomyces griseus.[8]

2-Amino-5-hydroxybenzoic acid

Also known as 5-hydroxyanthranilic acid, this compound is another important isomer with applications as an intermediate in the synthesis of dyes and pharmaceuticals.[9]

Part 2: Vanillylamine - A Precursor to Pungency

Vanillylamine is a naturally occurring compound that serves as a crucial intermediate in the biosynthesis of capsaicin, the active component responsible for the pungency of chili peppers.[10] While not possessing the pungency of capsaicin itself, vanillylamine's structure is foundational to a class of compounds known as vanilloids.

Pharmacological Relevance: Recent studies have highlighted the potential of vanillylamine in alleviating myelosuppression induced by chemotherapy.[11] It is believed to promote the proliferation of hematopoietic stem cells.[11]

Synthesis: Vanillylamine can be synthesized from vanillin through a reductive amination process.

Experimental Protocol: Synthesis of Vanillylamine from Vanillin

-

Oxime Formation: Vanillin is reacted with hydroxylamine hydrochloride in a suitable solvent to form vanillin oxime.

-

Reduction: The resulting oxime is then reduced to vanillylamine. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst) or with a chemical reducing agent.

-

Isolation: The product is isolated as its hydrochloride salt, which can be purified by recrystallization.

Part 3: The Nitrophenylethanol Isomers

The nitrophenylethanol isomers are characterized by a benzene ring substituted with a nitro group and a hydroxyethyl group. The position of the nitro group (ortho, meta, or para) significantly influences the molecule's electronic properties and reactivity. These compounds are often used as chiral building blocks in asymmetric synthesis.[12]

1-(2-Nitrophenyl)ethanol, 1-(3-Nitrophenyl)ethanol, and 1-(4-Nitrophenyl)ethanol

These isomers are chiral alcohols that can be synthesized by the reduction of the corresponding nitroacetophenones. Enantioselective reduction methods are employed to obtain specific stereoisomers, which are valuable in the synthesis of optically active pharmaceuticals.[12]

2-(2-Nitrophenyl)ethanol, 2-(3-Nitrophenyl)ethanol, and 2-(4-Nitrophenyl)ethanol

These isomers are achiral and serve as important intermediates in various organic syntheses. They can be prepared by the nitration of 2-phenylethanol or by the reduction of the corresponding nitrophenylacetic acids.

Part 4: Spectroscopic Data and Characterization

The unambiguous identification of C8H9NO3 isomers relies on a combination of spectroscopic techniques. Below is a summary of key spectroscopic data for selected isomers.

| Isomer | Melting Point (°C) | ¹H NMR (δ, ppm) in DMSO-d6 | ¹³C NMR (δ, ppm) in DMSO-d6 | Key IR Bands (cm⁻¹) |

| 4-Aminosalicylic acid | 135-145 (dec.)[13] | 7.46 (d), 6.12 (dd), 6.01 (d)[14] | 171.2, 163.1, 153.8, 111.9, 107.3, 104.2 | 3490, 3381 (N-H stretch), ~3000-2500 (O-H stretch of COOH), ~1650 (C=O stretch)[15] |

| 3-Amino-4-hydroxybenzoic acid | ~210 (dec.) | 7.2-7.4 (m), 6.7-6.9 (m)[16] | Specific data not readily available | 3400-3200 (N-H, O-H stretch), ~1680 (C=O stretch) |

| 2-Amino-5-hydroxybenzoic acid | ~247 (dec.) | 6.8-7.2 (m) | Specific data not readily available | 3500-3300 (N-H, O-H stretch), ~1670 (C=O stretch) |

| Vanillylamine | 134-137 (as HCl salt) | 6.7-7.0 (m, Ar-H), 3.8 (s, OCH₃), 3.9 (s, CH₂N) | Specific data not readily available | 3400-3200 (N-H, O-H stretch), ~2900 (C-H stretch) |

| 2-(4-Nitrophenyl)ethanol | 62-64 | 8.15 (d), 7.45 (d), 3.7 (t), 2.9 (t) | 147.1, 146.8, 130.1, 123.6, 61.9, 38.4 | 3400 (O-H stretch), 1510, 1345 (NO₂ stretch) |

Note: NMR data can vary slightly depending on the solvent and instrument frequency.

Conclusion

The structural isomers of C8H9NO3 represent a rich and diverse area of chemical space with significant implications for drug discovery and development. From the established antibacterial activity of 4-aminosalicylic acid to the emerging therapeutic potential of vanillylamine and the synthetic utility of nitrophenylethanols, these compounds offer a multitude of opportunities for scientific exploration. A thorough understanding of their synthesis, characterization, and biological activities is essential for any researcher or scientist working in this field. This guide has provided a foundational overview of these key isomers, with the aim of facilitating further research and innovation in the development of novel therapeutics.

References

-

4-Aminosalicylic acid. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link].

-

PubChem. (n.d.). 4-Aminosalicylic Acid. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link].

-

MD Practice Guide. (n.d.). Mechanism of Action of Aminosalicylates. Retrieved January 14, 2026, from [Link].

-

Grokipedia. (n.d.). 4-Aminosalicylic acid. Retrieved January 14, 2026, from [Link].

-

ResearchGate. (n.d.). FT-IR Spectra of 4-amino salicylic acid. Retrieved January 14, 2026, from [Link].

-

ResearchGate. (n.d.). FTIR Spetra of free 4-amino salicylic acid (A) and 4ASA-nanocomposite (B). Retrieved January 14, 2026, from [Link].

-

PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link].

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Aminosalicylic acid? Retrieved January 14, 2026, from [Link].

-

SpectraBase. (n.d.). 4-Aminosalicylic acid, methyl ester. Wiley. Retrieved January 14, 2026, from [Link].

-

PubChem. (n.d.). 3-Amino-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link].

-

Vanillylamine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link].

-

PubChem. (n.d.). 2-Nitrophenethyl alcohol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link].

-

PubChem. (n.d.). 5-Hydroxyanthranilic acid. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link].

-

mediaTUM. (2018, August 23). B6 Vitamers Labelled at Three Consecutive Positions Starting from [13C3]-Propionic Acid. Retrieved January 14, 2026, from [Link].

-

PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link].

-

MDPI. (n.d.). Direct Effects of Capsaicin on Voltage-Dependent Calcium Channels of Mammalian Skeletal Muscle. Retrieved January 14, 2026, from [Link].

-

NIST. (n.d.). Benzeneethanol, 4-nitro-. National Institute of Standards and Technology. Retrieved January 14, 2026, from [Link].

-

ResearchGate. (2019, October 7). VANILLIN: A COMPREHENSIVE REVIEW OF PHARMACOLOGICAL ACTIVITIES. Retrieved January 14, 2026, from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Scientific Journey of Vanillylamine Hydrochloride: From Metabolite to Essential Chemical Intermediate. Retrieved January 14, 2026, from [Link].

-

PMC. (n.d.). A review of drug isomerism and its significance. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link].

-

NIST. (n.d.). 2-Amino-5-methylbenzoic acid. National Institute of Standards and Technology. Retrieved January 14, 2026, from [Link].

- Google Patents. (n.d.). DE10261271A1 - Process for the preparation of pyridoxine or its acid addition salt.

-

mediaTUM. (2018, August 23). B6 Vitamers Labelled at Three Consecutive Positions Starting from [13C3]-Propionic Acid. Retrieved January 14, 2026, from [Link].

-

PubChem. (n.d.). Pyridoxine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link].

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved January 14, 2026, from [Link].

-

The Royal Society of Chemistry. (n.d.). Supplementary data for. Retrieved January 14, 2026, from [Link].

-

PubChem. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link].

-

NIST. (n.d.). Benzoic acid, 2-amino-. National Institute of Standards and Technology. Retrieved January 14, 2026, from [Link].

-

SpectraBase. (n.d.). 5-Amino-2-hydroxy-benzoic acid. Wiley. Retrieved January 14, 2026, from [Link].

- Google Patents. (n.d.). US2520038A - Process for preparing pyridoxine hydrochloride.

-

ResearchGate. (n.d.). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. Retrieved January 14, 2026, from [Link].

-

YouTube. (2025, July 24). How Do Stereoisomers Affect Drug Activity? Chemistry For Everyone. Retrieved January 14, 2026, from [Link].

-

PubChem. (n.d.). The PubChem Compound Help. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link].

-

PubChem. (n.d.). (R)-1-(3-nitrophenyl)ethanol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link].

-

Deranged Physiology. (2024, June 1). Enantiomerism. Retrieved January 14, 2026, from [Link].

-

ACS Publications. (2023, May 30). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Retrieved January 14, 2026, from [Link].

-

The Isomers of Some Drugs One Effective and the Other Is Toxic or Ineffective. (2023, June 10). [PDF]. Retrieved January 14, 2026, from [Link].

-

ResearchGate. (2025, August 7). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. Retrieved January 14, 2026, from [Link].

-

PubMed. (n.d.). Comparison of pharmacological properties of optical isomers and a racemic mixture of epinastine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link].

Sources

- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. pioneerpublisher.com [pioneerpublisher.com]

- 4. 4-Aminosalicylic acid - Wikipedia [en.wikipedia.org]

- 5. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]

- 7. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]

- 8. 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Hydroxyanthranilic acid | C7H7NO3 | CID 164592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Vanillylamine - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. US2520038A - Process for preparing pyridoxine hydrochloride - Google Patents [patents.google.com]

- 14. 4-Aminosalicylic acid(65-49-6) 1H NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. 3-Amino-4-hydroxybenzoic acid(1571-72-8) 1H NMR [m.chemicalbook.com]

Introduction: The Strategic Importance of (2-Methyl-6-nitrophenyl)methanol

An In-depth Technical Guide on the Reactivity and Stability of (2-Methyl-6-nitrophenyl)methanol

In the landscape of modern drug discovery and development, the ability to exert precise spatiotemporal control over molecular interactions is paramount. This compound, a member of the ortho-nitrobenzyl alcohol family, represents a critical molecular tool for achieving this control. Its structure is ingeniously designed for use as a photolabile protecting group (PPG), often referred to as a "photocage." The core utility of this molecule lies in its capacity to mask a reactive functional group on a bioactive molecule, rendering it inert until its release is triggered by ultraviolet (UV) light.

This guide offers a comprehensive examination of the chemical properties, reactivity, and stability of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage the unique photochemical properties of this reagent in complex organic synthesis, caged compound development, and advanced materials science. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven protocols for its synthesis and handling, and discuss the critical parameters governing its stability to ensure its safe and effective application.

Section 1: Core Chemical and Physical Properties

This compound is a solid at ambient temperature. Its core characteristics are summarized below. While exhaustive experimental data for this specific molecule is not universally published, the properties are based on available supplier data and analysis of closely related structural analogs.

| Property | Value | Reference |

| CAS Number | 54915-41-2 | [1] |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | Solid (Typical for this class of compounds) | |

| Melting Point | Data not widely available. For the related isomer, (3-methyl-2-nitrophenyl)methanol, the melting point is 48-50 °C. | [3] |

| Storage Temperature | Room temperature, in a dry, well-ventilated area. | [4] |

| Solubility | Soluble in common organic solvents like methanol, ethanol, ethyl acetate, and acetone. Solubility data in aqueous solutions is limited. | [5] |

Section 2: Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through the reduction of the corresponding aldehyde, 2-methyl-6-nitrobenzaldehyde. This transformation is a standard procedure in organic chemistry, often employing a mild reducing agent like sodium borohydride.

Experimental Protocol: Synthesis via Aldehyde Reduction

This protocol describes a plausible and robust method for the synthesis of this compound.

Materials:

-

2-methyl-6-nitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Deionized water (H₂O)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-6-nitrobenzaldehyde (1.0 eq) in anhydrous methanol (10-15 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

-

Reduction: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. The portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water at 0 °C.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Mass Spectrometry (MS)

-

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Protocol: Prepare a dilute solution in methanol. Inject onto a non-polar capillary column (e.g., DB-5ms). Use an oven program starting at 100 °C and ramping to 280 °C. The ionization energy is typically set to 70 eV.[8]

Infrared (IR) Spectroscopy

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Protocol: Place a small amount of the solid product directly onto the ATR crystal. Record the spectrum from 4000-400 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Acquire the ¹H NMR spectrum.[9]

| Spectroscopy | Expected Data & Assignments | Reference |

| MS (EI) | Molecular Ion (M⁺): m/z 167. Major Fragments: Expect fragments corresponding to the loss of -OH (m/z 150), -CH₂OH (m/z 136), and characteristic nitroaromatic fragmentation patterns. | [10][11] |

| IR (ATR, cm⁻¹) | ~3400 (broad): O-H stretch (hydroxyl). ~3100-3000: C-H stretch (aromatic). ~2950: C-H stretch (methyl). ~1525: N-O asymmetric stretch (nitro). ~1350: N-O symmetric stretch (nitro). ~1050: C-O stretch (primary alcohol). | [8][12] |

| ¹H NMR (CDCl₃) | Aromatic Protons (3H): ~7.2-7.8 ppm (multiplets). Benzylic Protons (-CH₂OH, 2H): ~4.7 ppm (singlet). Methyl Protons (-CH₃, 3H): ~2.3-2.5 ppm (singlet). Hydroxyl Proton (-OH, 1H): A broad singlet, chemical shift can vary depending on concentration and solvent. | [9][12] |

Section 3: Reactivity and Stability Analysis

The utility of this compound is defined by its dual nature: sufficient stability for storage and handling, combined with predictable reactivity under specific conditions.

Photochemical Reactivity: The Deprotection Mechanism

The defining characteristic of ortho-nitrobenzyl compounds is their ability to undergo a photochemical rearrangement upon irradiation with UV light (typically 300-365 nm). This process, known as photodeprotection or "uncaging," proceeds through a well-established intramolecular mechanism.

-

Excitation and Hydrogen Abstraction: Upon absorbing a photon, the nitro group is promoted to an excited state. It then abstracts a hydrogen atom from the adjacent benzylic methyl group, forming an aci-nitro intermediate.

-

Cyclization and Rearrangement: The aci-nitro intermediate rapidly undergoes cyclization to form a transient five-membered ring intermediate.

-

Cleavage and Product Formation: This intermediate rearranges and cleaves to release the protected molecule (in this case, the alcohol is part of the caging group itself, but if it were protecting another molecule, that molecule would be released) and forms 2-methyl-6-nitrosobenzaldehyde as the byproduct.

Photochemical Decomposition Pathway

Caption: Mechanism of photochemical decomposition of o-nitrobenzyl compounds. (Note: Placeholder images used)

Thermal Stability and Hazards

Nitroaromatic compounds are energetic materials and must be handled with an awareness of their potential for thermal decomposition. The presence of both a nitro group (an oxidizer) and a methyl/methanol group (a fuel) on the same molecule introduces inherent instability at elevated temperatures.

Studies on related ortho-nitrobenzyl halides have shown they decompose exothermally, sometimes violently, when heated.[15] While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not widely published, it should be assumed that it will decompose exothermically at high temperatures, releasing toxic gases such as oxides of nitrogen (NOx) and carbon monoxide (CO).[3]

Chemical Stability and Incompatibilities

The compound is generally stable under normal laboratory conditions but is incompatible with certain classes of chemicals that can promote decomposition or hazardous reactions.

| Incompatible Materials | Nature of Hazard |

| Strong Oxidizing Agents | Can lead to a vigorous, potentially explosive reaction. |

| Strong Acids & Bases | Can catalyze decomposition reactions. |

| Reducing Agents | Can reduce the nitro group in a highly exothermic reaction. |

| Heat, Sparks, Open Flames | Sources of ignition can initiate thermal decomposition. |

Section 4: Protocols for Safe Handling and Storage

Given its hazard profile, strict adherence to safety protocols is mandatory.

Laboratory Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or fumes.[16] Ensure an eyewash station and safety shower are readily accessible.[3]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16]

-

Dispensing: When transferring the solid, use anti-static tools and avoid generating dust. Keep containers tightly closed when not in use.

-

Waste Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.[16]

Storage Protocol

-

Container: Store in the original, tightly sealed container.[16]

-

Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[4]

-

Segregation: Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[3]

-

Ignition Sources: Ensure the storage area is free from heat, sparks, and open flames.[16]

Section 5: Applications in Drug Development

The primary application of this compound and its derivatives in drug development is as photolabile protecting groups. This strategy is employed in several advanced research areas:

-

Caged Bioactive Molecules: A drug or signaling molecule can be rendered biologically inactive by attaching it to the ortho-nitrobenzyl group. The inactive "caged" compound can then be introduced to a biological system. Irradiation of a specific area with light triggers the release of the active molecule, allowing for precise study of its function in a specific time and place.[14][17]

-

Multi-step Synthesis: In the synthesis of complex pharmaceutical ingredients, protecting groups are essential to prevent unwanted side reactions. Photolabile groups offer a distinct advantage as their removal occurs under very mild conditions (light) and does not require harsh acidic, basic, or reducing agents that could damage a sensitive molecule.[18]

-

Photoactivated Drug Delivery: In this therapeutic concept, a prodrug containing a photocage is administered systemically. The drug remains inactive until the target tissue (e.g., a tumor) is exposed to light, causing localized activation of the therapeutic agent and minimizing systemic side effects.

The 2-methyl-6-nitro substitution pattern can influence the photochemical properties, such as the absorption wavelength and quantum yield, allowing for the fine-tuning of the deprotection process for specific applications.[13]

Conclusion

This compound is a specialized chemical reagent with significant potential in sophisticated organic synthesis and biomedical research. Its value is derived directly from the photochemical reactivity inherent in its ortho-nitrobenzyl structure, which allows for the light-mediated cleavage of chemical bonds. However, this reactivity is coupled with potential thermal instability and chemical hazards associated with nitroaromatic compounds. A thorough understanding of its properties, a disciplined approach to its synthesis and characterization, and strict adherence to safety protocols are essential for harnessing its capabilities effectively and safely. This guide provides the foundational knowledge for researchers to integrate this powerful molecular tool into their development workflows with confidence and scientific rigor.

References

-

The Royal Society of Chemistry. (2014). Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives. Retrieved from [Link]

-

PubChem. (n.d.). (2-Methyl-4-nitrophenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes. Retrieved from [Link]

-

Chemsrc. (n.d.). (3-METHYL-2-NITROPHENYL)METHANOL MSDS. Retrieved from [Link]

-

Synthonix. (n.d.). (2-methyl-6-nitro-phenyl)methanol. Retrieved from [Link]

-

Airgas. (2022). Methanol Safety Data Sheet. Retrieved from [Link]

-

Methanex Corporation. (2020). Methanol Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Methyl-3-nitrophenyl)methanol. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-6-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

India Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-6-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol.

-

PubChem. (n.d.). (2-Nitrophenyl)(phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline. Retrieved from [Link]

-

Chinese Journal of Energetic Materials. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Retrieved from [Link]

-

NIST. (n.d.). 2-Methyl-5-nitrophenol. NIST WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Retrieved from [Link]

-

NIST. (n.d.). Methyl Alcohol. NIST WebBook. Retrieved from [Link]

-

PubMed. (n.d.). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP. Retrieved from [Link]

-

SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

-

ResearchGate. (n.d.). Photolabile Protecting Groups for Nucleosides : Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Retrieved from [Link]

-

SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved from [Link]

-

NIST. (n.d.). 2-Methyl-6-nitroquinoline. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2015). Kinetics and Mechanism of the Thermal Decomposition Reaction of 3,3,6,6-tetramethyl-1,2,4,5-tetroxane in Methanol Solution. Retrieved from [Link]

Sources

- 1. Synthonix, Inc > Synthons > (2-methyl-6-nitro-phenyl)methanol - [M86950] [synthonix.com]

- 2. This compound – Biotuva Life Sciences [biotuva.com]

- 3. (3-METHYL-2-NITROPHENYL)METHANOL | CAS#:80866-76-8 | Chemsrc [chemsrc.com]

- 4. 54915-41-2|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. airgas.com [airgas.com]

- 7. methanex.com [methanex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. (2-Methyl-4-nitrophenyl)methanol | C8H9NO3 | CID 21345674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Methyl-6-nitroaniline | C7H8N2O2 | CID 11298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. aksci.com [aksci.com]

- 17. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

An In-depth Technical Guide to the Solubility of (2-Methyl-6-nitrophenyl)methanol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of (2-Methyl-6-nitrophenyl)methanol, a key chemical intermediate. In the absence of extensive published quantitative solubility data for this specific compound, this document serves as a foundational resource for researchers, scientists, and professionals in drug development. It outlines the predicted physicochemical characteristics of this compound, provides a detailed, step-by-step experimental protocol for accurate solubility determination via the isothermal equilibrium method, and discusses the theoretical principles governing its dissolution in various organic solvents. The guide is designed to empower researchers to generate reliable solubility data, which is critical for process development, formulation design, and ensuring batch-to-batch consistency.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

Solubility, the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the viability of a chemical compound in numerous applications. For active pharmaceutical ingredients (APIs) and chemical intermediates like this compound, understanding solubility is not merely an academic exercise; it is a critical factor that influences every stage of the development lifecycle, from synthesis and purification to formulation and bioavailability.[1][2][]

In process chemistry, precise solubility data is essential for the design and optimization of crystallization processes, which are paramount for purification and obtaining the desired crystal form (polymorph).[4] Knowledge of how solubility changes with temperature and solvent composition allows chemists to maximize yield, control crystal size and morphology, and ensure the removal of impurities.[5] In the context of drug development, the solubility of an API in physiological media is a primary determinant of its oral bioavailability.[] For formulation scientists, understanding the solubility of a compound in various excipients and solvents is the first step in designing a stable and effective dosage form.[6]

This compound (CAS No: 54915-41-2) is a substituted aromatic compound whose utility in organic synthesis necessitates a thorough understanding of its solution behavior.[7][8] This guide addresses the current gap in publicly available quantitative data by providing a robust scientific framework for its experimental determination and interpretation.

Physicochemical Characterization of this compound

A comprehensive understanding of a molecule's structural and chemical properties is foundational to predicting and interpreting its solubility behavior.

Molecular Structure: this compound has the molecular formula C₈H₉NO₃.[7][9]

-

Aromatic Ring: A benzene ring substituted with three functional groups.

-

Methyl Group (-CH₃): A non-polar, electron-donating group.

-

Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group capable of acting as a hydrogen bond acceptor.

-

Methanol Group (-CH₂OH): A polar group capable of both donating and accepting hydrogen bonds.

The presence of both polar (nitro, methanol) and non-polar (methyl, aromatic ring) moieties suggests that this compound will exhibit varied solubility across a spectrum of organic solvents. The hydroxyl group allows for hydrogen bonding, which will be a dominant factor in its solubility in protic solvents. The nitro group adds significant polarity. While no specific crystal structure data for the 6-nitro isomer was found, a related isomer, (2-Methyl-3-nitrophenyl)methanol, forms intermolecular O-H···O hydrogen bonds that link molecules into chains, a feature that likely influences its solid-state stability and, consequently, the energy required for dissolution.[10]

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | (2-Methyl-3-nitrophenyl)methanol | (2-Methyl-4-nitrophenyl)methanol |

| CAS Number | 54915-41-2[7] | 23876-13-3[11] | 22162-15-8[12] |

| Molecular Formula | C₈H₉NO₃[7][9] | C₈H₉NO₃[10] | C₈H₉NO₃[12] |

| Molecular Weight | 167.16 g/mol [9] | 167.16 g/mol [10] | 167.16 g/mol [12] |

| Melting Point | Not available in search results | 69-73 °C[11] | Not available in search results |

Based on its structure, the solubility of this compound can be qualitatively predicted:

-

High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, acetonitrile) due to hydrogen bonding and dipole-dipole interactions.

-

Moderate Solubility: Expected in solvents of intermediate polarity (e.g., ethyl acetate).

-

Low Solubility: Expected in non-polar solvents (e.g., cyclohexane, hexane) where the energy required to break the crystal lattice and solvate the polar functional groups is not sufficiently compensated.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for obtaining accurate solubility data is through experimental measurement. The isothermal equilibrium (shake-flask) method is a gold-standard technique that is both straightforward and robust.[13]

Principle of the Isothermal Equilibrium Method

The method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a duration sufficient to reach equilibrium. At equilibrium, the solvent is saturated with the solute, and the concentration of the dissolved solute represents its solubility at that specific temperature.

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Equilibrium Solubility Determination Method.

Step-by-Step Experimental Protocol

Materials and Equipment:

-

This compound (purity > 99%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC with UV detector or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of crystalline this compound to several vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the desired solvent into each vial.

-

Sealing: Tightly seal the vials to prevent solvent evaporation, which would artificially increase the measured concentration.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 313.15 K). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required.

-

Sampling: After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible 0.45 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.[14][15]

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL, g/L, or mol/L.

Analytical Quantification and Data Interpretation

The choice of analytical technique is critical for obtaining accurate results.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high specificity and sensitivity. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water is typically suitable for nitroaromatic compounds. Detection at a specific wavelength corresponding to the absorbance maximum of this compound ensures accurate quantification. A calibration curve must be prepared using standard solutions of known concentrations.

UV-Vis Spectrophotometry

For a more rapid but potentially less specific measurement, UV-Vis spectrophotometry can be used. The absorbance of the diluted saturated solution is measured at the wavelength of maximum absorbance (λ_max). The concentration is then calculated using the Beer-Lambert law (A = εbc), requiring a previously determined molar absorptivity coefficient (ε) from a calibration curve.[15]

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison.

Table 2: Hypothetical Solubility Data for this compound at 298.15 K

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 5.1 | Experimental Value | Calculated Value |

| Ethanol | 4.3 | Experimental Value | Calculated Value |

| Acetone | 5.1 | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value |

| Toluene | 2.4 | Experimental Value | Calculated Value |

| Cyclohexane | 0.2 | Experimental Value | Calculated Value |

Factors Influencing Solubility and Thermodynamic Considerations

The dissolution process can be understood through thermodynamic principles. The overall Gibbs free energy of solution (ΔG_sol) determines solubility and is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) changes.

ΔG_sol = ΔH_sol - TΔS_sol

This process can be broken down into three conceptual steps:

-

Crystal Lattice Energy (Endothermic): Energy required to overcome the intermolecular forces holding the solid crystal together.

-

Solvent Cavity Formation (Endothermic): Energy required to create a space in the solvent to accommodate the solute molecule.

-

Solvation Energy (Exothermic): Energy released when the solute molecule interacts with solvent molecules.

Caption: Thermodynamic cycle illustrating the enthalpy changes during dissolution.

The principle of "like dissolves like" is a useful heuristic. The favorable solvation energy released from interactions between the polar groups of this compound and polar solvents (e.g., hydrogen bonding with methanol) will more effectively overcome the crystal lattice energy, leading to higher solubility. Conversely, non-polar solvents offer weak solvation interactions, resulting in poor solubility.[6]

Conclusion

References

-

Abudoleh, M. A., & Dando, R. (2025). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. ResearchGate. [Link]

-

ChemSynthesis. (2025). 2-Methyl-3-nitrobenzyl alcohol. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

Ghavami, R., & Nekouei, F. (2014). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [Link]

- Grizales, M., et al. (2020).

-

Kousari, A., et al. (2024). Predicting drug solubility in organic solvents mixtures. Unipd. [Link]

-

Matrix Fine Chemicals. (n.d.). (2-NITROPHENYL)METHANOL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Methyl-3-nitrophenyl)methanol. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Methyl-4-nitrophenyl)methanol. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-6-nitrophenol. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Nitrophenol. PubChem. [Link]

-

Pye, C. R., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]

-

ResearchGate. (2025). Synthesis technique of 2-methyl-6-nitroaniline. [Link]

-

Schaller, D., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. [Link]

-

Synthonix. (n.d.). (2-methyl-6-nitro-phenyl)methanol. Retrieved from [Link]

-

Tárkányi, S., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]

-

Wu, J., et al. (2023). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. Synthonix, Inc > Synthons > (2-methyl-6-nitro-phenyl)methanol - [M86950] [synthonix.com]

- 8. This compound | 54915-41-2 [sigmaaldrich.com]

- 9. This compound – Biotuva Life Sciences [biotuva.com]

- 10. (2-Methyl-3-nitrophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. (2-Methyl-4-nitrophenyl)methanol | C8H9NO3 | CID 21345674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.unipd.it [research.unipd.it]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Application of Ortho-Substituted Nitrophenyl Methanols

<

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ortho-substituted nitrophenyl methanols and their derivatives represent a cornerstone class of photolabile protecting groups (PPGs), colloquially known as "caged" compounds. Their defining characteristic is the ability to covalently mask the function of a bioactive molecule, rendering it inert until the application of light. This light-induced cleavage of a specific chemical bond liberates the active molecule with high spatiotemporal precision. This guide provides a comprehensive overview of the core chemical principles, key applications, and detailed experimental considerations for utilizing these powerful tools in neuroscience, cell biology, drug delivery, and materials science. We will delve into the mechanistic underpinnings of photolysis, provide quantitative data for common caging groups, and present detailed protocols to empower researchers in leveraging this technology for novel discoveries.

Core Principles: The Chemistry of Photocaging

The utility of ortho-nitrophenyl derivatives as photocages stems from a well-defined, light-induced intramolecular redox reaction.[1][2] The term "caged compound" was first coined to describe ATP protected by a photolabile group, enabling its controlled release to study cellular energetics.[3][4]

Mechanism of Photolysis

The canonical photorelease mechanism for an o-nitrobenzyl-caged molecule proceeds through several key steps upon absorption of a photon (typically in the UV-A range, ~350 nm).[1][5]

-

Photoexcitation: The ortho-nitrobenzyl chromophore absorbs a photon, promoting it to an excited singlet state.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon attached to the leaving group). This forms a transient aci-nitro intermediate.[1][2]

-

Rearrangement and Cyclization: The aci-nitro intermediate undergoes rapid rearrangement. The classical mechanism involves cyclization to a benzisoxazolidine intermediate.[5]

-

Release of the Active Molecule: This intermediate is unstable and rapidly fragments, releasing the protected molecule (e.g., a neurotransmitter, drug, or signaling molecule) and forming an o-nitrosobenzaldehyde or o-nitrosoacetophenone byproduct.[5]

This process is typically irreversible and can occur on a microsecond to millisecond timescale, enabling the rapid and localized delivery of a bioactive substance.[6][7]

}

General mechanism of o-nitrobenzyl photolysis.

Structural Tuning for Optimal Performance

The "ideal" photocage must satisfy several criteria: stability in the dark, biological inertness before photolysis, efficient light absorption at a biologically compatible wavelength, a high quantum yield of release, and non-toxic photolytic byproducts.[3][8] Modifications to the core o-nitrophenyl structure are crucial for tuning these properties.

-

Electron-Donating Groups: Adding electron-donating groups (e.g., methoxy groups, as in 4,5-dimethoxy-2-nitrobenzyl, DMNB) to the aromatic ring can red-shift the absorption maximum to longer, less damaging wavelengths (e.g., 365 nm) and often increases the quantum yield.[9]

-

Benzylic Substitution: Introducing a methyl group at the benzylic position (creating the 1-(2-nitrophenyl)ethyl, or NPE, group) can accelerate the release kinetics of certain leaving groups, such as phosphates in caged ATP.[7][10]

-

Two-Photon Excitation: For applications requiring exquisite 3D spatial resolution, such as in neuroscience, cages like 4-methoxy-7-nitroindolinyl (MNI) have been developed.[4][11] These structures have larger two-photon absorption cross-sections, allowing for uncaging using near-infrared light (e.g., 720 nm), which offers deeper tissue penetration and reduced phototoxicity.[4][11][12]

Quantitative Data Summary

The efficacy of a photocage is defined by its photophysical properties. The product of the quantum yield (Φ) and the molar extinction coefficient (ε) at the irradiation wavelength determines the overall efficiency of photorelease.[3]

| Caging Group | Common Abbreviation | Typical λmax (nm) | Quantum Yield (Φ) | Key Features & Applications |

| 2-Nitrobenzyl | NB | ~280-320 | ~0.1-0.5 | Original photolabile group, protects alcohols and carboxylates.[13] |

| 1-(2-Nitrophenyl)ethyl | NPE | ~260-340 | ~0.5-0.7 | Faster release for phosphates (e.g., caged ATP, ADP).[7][10][14] |

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350-360 | ~0.1-0.4 | Red-shifted absorption, commonly used for caging Ca2+ (DM-nitrophen). |

| 4-Methoxy-7-nitroindolinyl | MNI | ~380-400 | ~0.05-0.1 | High two-photon efficiency, ideal for neurotransmitter uncaging (e.g., MNI-Glutamate).[4][11] |

Note: Quantum yields are highly dependent on the caged molecule and solvent conditions. The values presented are representative ranges.

Key Applications and Methodologies

The ability to control biological processes with light has revolutionized numerous fields. Ortho-substituted nitrophenyl methanols are central to this revolution.

Neuroscience: Probing Synaptic Function

Perhaps the most impactful application has been in neuroscience, where caged neurotransmitters allow for the precise stimulation of individual synapses or even single dendritic spines.[12][15]

Core Application: Two-photon uncaging of glutamate to study synaptic plasticity.[4][11][15] MNI-glutamate is widely used due to its high two-photon cross-section at ~720 nm.[11][12] By focusing a Ti:Sapphire laser onto a single dendritic spine in a brain slice, researchers can photorelease a precise amount of glutamate, mimicking natural synaptic transmission and inducing plasticity events like long-term potentiation (LTP).[15][16]

Field-Proven Protocol: Two-Photon Glutamate Uncaging in Hippocampal Slices

-

Preparation: Prepare acute hippocampal slices (300-400 µm) from a rodent brain and maintain them in artificial cerebrospinal fluid (ACSF) saturated with 95% O2 / 5% CO2.

-

Loading: Transfer a slice to the recording chamber on the microscope stage and perfuse with ACSF containing 2.5-5 mM MNI-glutamate.[12] Allow at least 20 minutes for the caged compound to diffuse into the tissue.

-

Identification: Using two-photon imaging (e.g., at 920 nm), identify a target neuron (e.g., a CA1 pyramidal cell filled with a fluorescent dye like Alexa Fluor 488 via the patch pipette) and a dendritic spine for stimulation.[12]

-

Calibration: Perform whole-cell patch-clamp recording from the target neuron. To calibrate the stimulus, deliver single, short laser pulses (e.g., 0.5-2 ms, 10-20 mW) at the tip of the spine, tuned to the uncaging wavelength (~720 nm for MNI-glutamate).[11][12] Adjust laser power and duration to elicit an excitatory postsynaptic potential (EPSP) that mimics a natural synaptic event.

-